Methylnissolin

Overview

Description

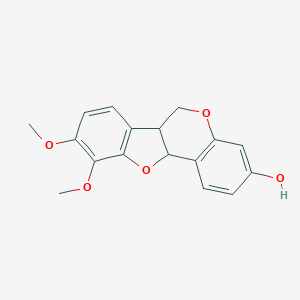

Methylnissolin (C${17}$H${16}$O$_5$), also known as astrapterocarpan, is a bioactive isoflavonoid predominantly isolated from Astragalus membranaceus (Huang Qi). It belongs to the pterocarpan class, characterized by a benzofurochromen structure with hydroxyl and methoxy substitutions at positions 3, 9, and 10 . Its molecular weight is 300.3 g/mol, with a LogP value of 2.29, indicating moderate lipophilicity. This compound exhibits low aqueous solubility (0.025 mg/mL) and demonstrates favorable ADMET properties, including moderate absorption and low hepatotoxicity .

Pharmacologically, this compound has shown anti-inflammatory, hepatoprotective, and anticancer activities. It inhibits NF-κB signaling to reduce proinflammatory cytokines and suppresses PDGF-BB-induced vascular smooth muscle cell proliferation via ERK/MAPK pathway inhibition (IC$_{50}$: 10 μM) . Additionally, it is implicated in colorectal cancer therapy by targeting the MET oncogene .

Preparation Methods

Methylnissolin can be extracted from Astragalus membranaceus using dispersive solid-phase extraction techniques . The extraction process involves soaking the plant material in distilled water, followed by heating to reflux and filtration . The compound can then be analyzed using techniques such as high-performance liquid chromatography (HPLC) to ensure its purity .

Chemical Reactions Analysis

Methylnissolin undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various oxidation products.

Reduction: The compound can undergo reduction reactions under specific conditions.

Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Cytoprotection Against Oxidative Stress

One of the most significant applications of MNG is its role in protecting cells from oxidative stress. Research indicates that MNG activates the Nrf2/HO-1 signaling pathway, which is crucial for cellular defense against oxidative damage. A study demonstrated that MNG pretreatment significantly improved cell viability in human umbilical vein endothelial cells (EA.hy926) exposed to hydrogen peroxide (H2O2), a common inducer of oxidative stress. The protective effects were linked to:

- Increased expression of Nrf2 : MNG enhanced Nrf2 translocation to the nucleus, leading to elevated expression of antioxidant proteins such as HO-1 and NQO1.

- Reduction of intracellular ROS levels : MNG effectively suppressed the generation of reactive oxygen species (ROS) induced by H2O2, thereby mitigating oxidative damage .

Antioxidant Activity

MNG exhibits potent antioxidant properties, making it a valuable compound in combating oxidative stress-related diseases. Its antioxidant activity has been evaluated using various assays, including DPPH radical scavenging and cell-based assays. Key findings include:

- Dose-dependent antioxidant effects : MNG demonstrated significant scavenging activity against free radicals at concentrations between 5 μM and 80 μM.

- Synergistic effects with other compounds : In combination with other herbal extracts, MNG has shown enhanced antioxidant activity, suggesting potential for synergistic formulations in therapeutic applications .

Anti-inflammatory Properties

In addition to its antioxidant capabilities, MNG has been studied for its anti-inflammatory effects. A notable study investigated its impact on obesity-induced inflammatory responses in co-cultures of adipocytes and macrophages. The findings highlighted:

- Inhibition of pro-inflammatory cytokines : MNG reduced the production of interleukin-6 (IL-6) and monocyte chemoattractant protein-1 (MCP-1), which are key mediators of inflammation.

- Regulation of adipogenesis-related proteins : MNG inhibited the expression of proteins associated with adipogenesis, such as C/EBPα and PPARγ, thereby reducing lipid accumulation in adipocytes .

Potential Therapeutic Mechanisms

The therapeutic potential of MNG extends beyond its antioxidant and anti-inflammatory properties. Research has indicated several mechanisms through which MNG may exert beneficial effects:

- Activation of signaling pathways : MNG's ability to activate the PI3K/Akt pathway further supports its role in enhancing cellular survival and reducing inflammation.

- Neuroprotective effects : Although limited studies exist on MNG's neuroprotective capabilities, its antioxidant properties suggest potential applications in neurodegenerative diseases .

Case Study 1: Protective Effects on Endothelial Cells

A study focused on the cytoprotective effects of MNG on EA.hy926 cells revealed that treatment with MNG prior to exposure to H2O2 significantly decreased cell death rates. The experiment utilized various concentrations of MNG and assessed cell viability through MTT assays. Results indicated a notable increase in cell viability at higher concentrations of MNG.

Case Study 2: Anti-inflammatory Effects in Adipocyte-Macrophage Co-culture

In an investigation into obesity-induced inflammation, researchers co-cultured 3T3-L1 adipocytes with RAW264.7 macrophages and treated them with varying concentrations of MNG. The results demonstrated a significant reduction in inflammatory markers and lipid accumulation compared to control groups.

Summary Table of Findings

Mechanism of Action

Methylnissolin exerts its effects primarily through the inhibition of the extracellular signal-regulated kinase (ERK) pathway . It inhibits the phosphorylation of ERK1/2 mitogen-activated protein kinase, which in turn inhibits cell proliferation induced by platelet-derived growth factor . Additionally, this compound activates the Nrf2/HO-1 pathway, providing cytoprotection against oxidative stress .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methylnissolin 3-O-β-D-glucoside

- Structure : this compound with a glucose moiety at position 3.

- Source : Astragalus membranaceus .

- Physicochemical Properties : Higher molecular weight (462.4 g/mol) and lower LogP (1.12) due to glycosylation, enhancing water solubility (0.15 mg/mL) .

- Pharmacology : Shares anti-inflammatory effects but demonstrates delayed metabolic clearance compared to the aglycone form. Synergizes with this compound in hepatoprotection by downregulating NF-κB .

Formononetin (C${16}$H${12}$O$_4$)

- Structure : A simpler isoflavone lacking the pterocarpan ring system.

- Source : Astragalus species .

- Physicochemical Properties : Molecular weight 268.3 g/mol, LogP 2.74, higher lipophilicity than this compound.

- Pharmacology : Activates estrogen receptors (ER-α/β) and enhances macrophage phagocytosis. Unlike this compound, it lacks significant ERK/MAPK inhibitory activity .

Calycosin (C${16}$H${12}$O$_5$)

- Structure : Isoflavone with a hydroxyl group at position 7 and methoxy at position 4'.

- Source : Astragalus membranaceus .

- Pharmacology : Upregulates phagocytic activity in macrophages and promotes angiogenesis. Contrasts with this compound’s antiproliferative effects on cancer cells .

Quantitative Comparison of Pharmacological Activities

Mechanistic Divergence Among Analogs

- This compound vs. Formononetin: While both modulate inflammation, this compound directly inhibits ERK/MAPK and NF-κB pathways, whereas formononetin primarily acts via estrogen receptor activation .

- This compound vs. Calycosin : Calycosin promotes angiogenesis via VEGF, contrasting with this compound’s antiproliferative effects on vascular cells .

- Glycosylation Impact : The 3-O-glucoside derivative of this compound exhibits improved solubility but reduced membrane permeability, altering bioavailability compared to the parent compound .

Biological Activity

Methylnissolin, also known as Astrapterocarpan, is a compound derived from Astragalus membranaceus, a plant recognized for its medicinal properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on various cell types, and potential applications in treating diseases.

This compound has the chemical structure characterized by its unique benzofuro[3,2-c]-benzopyran framework. Its biological activities are attributed to its ability to modulate various signaling pathways, particularly those involved in cell proliferation and oxidative stress response.

Key Mechanisms

- Inhibition of Cell Proliferation :

- Oxidative Stress Protection :

-

Anti-inflammatory Effects :

- This compound-3-O-β-d-glucopyranoside (MNG), a derivative of this compound, has been shown to inhibit lipid accumulation and reduce inflammatory cytokine production (IL-6 and MCP-1) in co-culture systems of adipocytes and macrophages. This suggests potential applications in managing obesity-related inflammation .

Table 1: Summary of Biological Activities of this compound

Case Studies

-

Cytoprotection Against Oxidative Stress :

In a study assessing the protective effects of MNG on endothelial cells, it was found that pretreatment with MNG significantly decreased cell death induced by oxidative stress. The enhancement of Nrf2 and HO-1 was noted as a key mechanism for this protection . -

Obesity-Induced Inflammation :

Another study demonstrated that MNG effectively inhibited lipid accumulation in adipocytes while simultaneously reducing pro-inflammatory cytokine production in macrophages co-cultured with these adipocytes. This dual action highlights its potential therapeutic role in metabolic disorders related to obesity .

Future Directions

The promising biological activities exhibited by this compound suggest several avenues for future research:

- In Vivo Studies : Further investigation into the effects of this compound in animal models could provide insights into its therapeutic potential for diseases such as cardiovascular disorders, diabetes, and cancer.

- Mechanistic Studies : Detailed studies focusing on the molecular mechanisms underlying its protective effects against oxidative stress and inflammation will help clarify its role in cellular health.

- Clinical Applications : Given its anti-inflammatory properties, this compound could be explored as a potential treatment option for chronic inflammatory diseases.

Q & A

Basic Research Questions

Q. How is Methylnissolin identified and isolated from Astragalus membranaceus?

this compound is isolated using phytochemical techniques such as high-performance liquid chromatography (HPLC) and structural elucidation via spectroscopic methods (e.g., NMR, MS). In studies, it is often identified alongside other flavonoids like calycosin and formononetin. Researchers compare spectral data with literature values to confirm its identity . For reproducibility, detailed protocols for extraction, solvent systems, and chromatographic conditions must be included in the "Experimental" section of manuscripts, with excess data relegated to supplementary materials .

Q. What is the proposed mechanism of this compound in colorectal cancer (CRC) treatment?

this compound targets the MET proto-oncogene, which is overexpressed in CRC and drives tumor cell proliferation and invasion. Bioinformatics analyses suggest it downregulates MET expression, though this requires experimental validation. Researchers should cross-validate findings using gene expression datasets (e.g., GSE70772 and GSE113513) and prioritize functional assays like qPCR or Western blot to confirm MET modulation .

Q. What key pharmacological properties of this compound have been characterized?

this compound inhibits ERK1/2 MAP kinase phosphorylation (IC₅₀ = 10 μM) in vascular smooth muscle cells, demonstrating its role in suppressing PDGF-BB-induced proliferation . Its chemical structure ((6aR,11aR)-3-hydroxy-9,10-dimethoxypterocarpan) and density (1.312 g/cm³) are well-documented, though solubility data in common solvents like DMSO remain underreported in peer-reviewed studies .

Advanced Research Questions

Q. How can researchers design experiments to validate this compound's target specificity for MET in CRC?

- In vitro: Use CRC cell lines (e.g., HCT116, SW480) with MET overexpression. Assess proliferation via MTT assays and MET pathway activity via phospho-ERK1/2 Western blotting. Include siRNA-mediated MET knockdown as a control .

- In vivo: Employ xenograft models with MET-driven tumors. Compare tumor growth in this compound-treated vs. control groups, ensuring blinding and randomization to minimize bias .

- Data Interpretation: Use PPI networks to identify co-regulated pathways (e.g., MAPK/ERK) and validate via multi-omics integration .

Q. How should contradictions between bioinformatics predictions and experimental results be addressed?

- Replication: Repeat computational analyses with updated datasets to account for gene annotation changes.

- Methodological Rigor: Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses .

- Bias Mitigation: Follow NIH preclinical guidelines for experimental reporting, including sample size justification and randomization . Discrepancies may arise from incomplete target databases or unaccounted off-target effects, necessitating dose-response studies .

Q. What methodological considerations are critical for pharmacokinetic studies of this compound?

- LC-MS/MS Profiling: Track this compound metabolites in serum at multiple time points (e.g., 0–300 minutes post-administration) to assess absorption/elimination rates .

- Species-Specific Metabolism: Use rodent models initially but validate in human primary hepatocytes to identify interspecies metabolic differences.

- Data Reporting: Include retention times, mass transitions, and calibration curves in supplementary materials to enhance reproducibility .

Q. How can researchers optimize this compound's therapeutic efficacy despite its limited solubility?

- Formulation Strategies: Test nano-encapsulation or lipid-based carriers to improve bioavailability.

- Structure-Activity Relationship (SAR) Studies: Modify hydroxyl/methoxy groups while preserving ERK inhibition. Compare analogs like isomucronulatol for enhanced solubility .

- Synergistic Combinations: Screen with adjuvants (e.g., calycosin) to lower effective doses and reduce toxicity risks .

Q. Methodological Resources

- Systematic Reviews: Follow Cochrane Handbook guidelines for meta-analyses of preclinical data, emphasizing allocation concealment and blinding to reduce bias .

- Manuscript Preparation: Adhere to Beilstein Journal of Organic Chemistry standards for experimental detail and supplementary data organization .

- Ethical Compliance: Ensure institutional review board (IRB) approval for animal/human studies, detailing participant selection criteria and data security measures .

Properties

IUPAC Name |

9,10-dimethoxy-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromen-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O5/c1-19-13-6-5-10-12-8-21-14-7-9(18)3-4-11(14)15(12)22-16(10)17(13)20-2/h3-7,12,15,18H,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOVGCLXUTLXAEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C=C1)C3COC4=C(C3O2)C=CC(=C4)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73340-41-7 | |

| Record name | Methylnissolin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034008 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.